molecular formula C6H10N2S B2917480 2-(4-Methylpyrazol-1-yl)ethanethiol CAS No. 1542625-02-4

2-(4-Methylpyrazol-1-yl)ethanethiol

Cat. No.: B2917480
CAS No.: 1542625-02-4
M. Wt: 142.22
InChI Key: WKLWYQGOULBNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpyrazol-1-yl)ethanethiol is an organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol This compound features a pyrazole ring substituted with a methyl group at the 4-position and an ethanethiol group at the 1-position

Scientific Research Applications

2-(4-Methylpyrazol-1-yl)ethanethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrazol-1-yl)ethanethiol typically involves the reaction of 4-methylpyrazole with an appropriate thiolating agent under controlled conditions. One common method is the reaction of 4-methylpyrazole with 2-chloroethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrazol-1-yl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrazol-1-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the pyrazole ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyrazol-1-yl)phenyl
  • 2-(4-Methylpyrazol-1-yl)propane
  • 2-(4-Methylpyrazol-1-yl)butane

Uniqueness

2-(4-Methylpyrazol-1-yl)ethanethiol is unique due to the presence of both a pyrazole ring and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLWYQGOULBNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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